Acetylphenylalanyl-prolyl-boroarginine
Acetylphenylalanyl-prolyl-boroarginine
Ac-(D)Phe-Pro-boroArg-OH is a C-terminal boronic acid petide that is N-acetyl-D-phenylalanyl-L-prolyl-L-arginine in which the C-termnal carboxy group has been replaced by a borono (-B(OH)2) group. A thrombin (Factor IIa) inhibitor, thereby acting as an anticoagulant. It has a role as an EC 3.4.21.5 (thrombin) inhibitor and an anticoagulant. It is a C-terminal boronic acid peptide, a member of acetamides and a member of guanidines. It is a conjugate base of an Ac-(D)Phe-Pro-boroArg-OH(1+).
Brand Name:
Vulcanchem
CAS No.:
130982-43-3
VCID:
VC21201166
InChI:
InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1
SMILES:
B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O
Molecular Formula:
C21H33BN6O5
Molecular Weight:
460.3 g/mol
Acetylphenylalanyl-prolyl-boroarginine
CAS No.: 130982-43-3
Cat. No.: VC21201166
Molecular Formula: C21H33BN6O5
Molecular Weight: 460.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ac-(D)Phe-Pro-boroArg-OH is a C-terminal boronic acid petide that is N-acetyl-D-phenylalanyl-L-prolyl-L-arginine in which the C-termnal carboxy group has been replaced by a borono (-B(OH)2) group. A thrombin (Factor IIa) inhibitor, thereby acting as an anticoagulant. It has a role as an EC 3.4.21.5 (thrombin) inhibitor and an anticoagulant. It is a C-terminal boronic acid peptide, a member of acetamides and a member of guanidines. It is a conjugate base of an Ac-(D)Phe-Pro-boroArg-OH(1+). |
|---|---|
| CAS No. | 130982-43-3 |
| Molecular Formula | C21H33BN6O5 |
| Molecular Weight | 460.3 g/mol |
| IUPAC Name | [(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid |
| Standard InChI | InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1 |
| Standard InChI Key | FXFYPTZERULUBS-SQNIBIBYSA-N |
| Isomeric SMILES | B([C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)C)(O)O |
| SMILES | B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
| Canonical SMILES | B(C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
| Appearance | Solid powder |
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